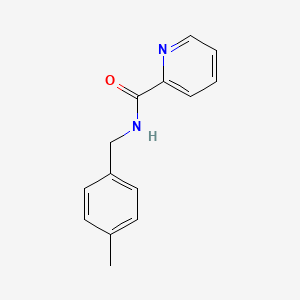
N-(4-Methylbenzyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylbenzyl)picolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a picolinamide moiety attached to a 4-methylbenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzyl)picolinamide typically involves the reaction of picolinamide with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methylbenzyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the picolinamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which N-(4-Methylbenzyl)picolinamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to the desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylpicolinamide-4-thiol: Known for its antitumor properties and ability to inhibit Aurora-B kinase.
N-Methyl-4-phenoxypicolinamide: Exhibits cytotoxic activity against various cancer cell lines.
Uniqueness
N-(4-Methylbenzyl)picolinamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its 4-methylbenzyl group provides distinct steric and electronic effects, making it a valuable compound for targeted applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C14H14N2O |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
N-[(4-methylphenyl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-11-5-7-12(8-6-11)10-16-14(17)13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H,16,17) |
Clé InChI |
IPQGJKYDPVNOEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















